molecular formula C6H4Cl2N2O2 B2509653 2,3-Dichloro-6-methyl-5-nitropyridine CAS No. 1936385-56-6

2,3-Dichloro-6-methyl-5-nitropyridine

Cat. No.: B2509653
CAS No.: 1936385-56-6
M. Wt: 207.01
InChI Key: YLSJKTLFQQKWJM-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-methyl-5-nitropyridine is a halogenated nitropyridine derivative with the molecular formula C₆H₄Cl₂N₂O₂. Its structure features chlorine atoms at positions 2 and 3, a methyl group at position 6, and a nitro group at position 5 (see Figure 1). This compound is primarily used in pharmaceutical and agrochemical research due to its reactivity in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name

2,3-dichloro-6-methyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSJKTLFQQKWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936385-56-6
Record name 2,3-dichloro-6-methyl-5-nitropyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-6-methyl-5-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 2,3-dichloro-6-methylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The starting material, 2,3-dichloro-6-methylpyridine, is subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction is conducted in large reactors with precise temperature and concentration controls to achieve high yields and purity of the final product .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-methyl-5-nitropyridine depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Features

The following table compares substituent patterns and molecular weights of 2,3-Dichloro-6-methyl-5-nitropyridine with closely related compounds:

Compound Name CAS Number Substituents (Positions) Molecular Weight Key Similarity/Difference
This compound Not explicitly provided Cl (2,3), CH₃ (6), NO₂ (5) ~215.01* Reference compound
2-Chloro-5-methyl-3-nitropyridine 23056-40-8 Cl (2), CH₃ (5), NO₂ (3) 187.58 Fewer Cl, shifted substituents
2-Chloro-3,6-dimethyl-5-nitropyridine 1421922-52-2 Cl (2), CH₃ (3,6), NO₂ (5) 186.60 Additional methyl at position 3
2-Chloro-4-methoxy-3-nitropyridine 179056-94-1 Cl (2), OCH₃ (4), NO₂ (3) 203.58 Methoxy vs. methyl substituent
4,6-Dichloro-2-methyl-5-nitropyrimidine 13162-43-1 Cl (4,6), CH₃ (2), NO₂ (5) 222.02 Pyrimidine core vs. pyridine

*Calculated based on molecular formula.

Key Observations:
  • Chlorine Substitution: The presence of two chlorine atoms in the target compound enhances its electrophilicity compared to mono-chlorinated analogs like 2-Chloro-5-methyl-3-nitropyridine .
  • Methyl Group Position : The methyl group at position 6 may sterically hinder reactions at adjacent positions, unlike 2-Chloro-3,6-dimethyl-5-nitropyridine, where a second methyl at position 3 further alters reactivity .
  • Heterocyclic Core : Pyrimidine-based analogs (e.g., 4,6-Dichloro-2-methyl-5-nitropyrimidine) exhibit distinct electronic properties due to the nitrogen-rich ring .

Biological Activity

2,3-Dichloro-6-methyl-5-nitropyridine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H4_4Cl2_2N2_2O2_2, with a molecular weight of 202.01 g/mol. Its structure features a pyridine ring substituted with two chlorine atoms, a methyl group, and a nitro group. The presence of these substituents contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways. It can potentially activate pro-apoptotic proteins while inhibiting anti-apoptotic factors .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the proliferation of human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound was observed to induce cell cycle arrest and apoptosis in these cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organisms/CellsMechanism of ActionReference
AntimicrobialStaphylococcus aureus, E. coliDisruption of cell wall synthesis
AnticancerHeLa, A549Induction of apoptosis via oxidative stress

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2,3-Dichloro-5-nitropyridineLacks methyl group at position 6Moderate antimicrobial activity
2-Chloro-3-methyl-5-nitropyridineOne chlorine atom at position 2Lower anticancer efficacy

The unique arrangement of substituents in this compound enhances its reactivity and biological potency compared to these similar compounds.

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